molecular formula C9H14ClNO2 B6611164 1-(pyridin-4-yl)butane-2,3-diol hydrochloride CAS No. 2763759-06-2

1-(pyridin-4-yl)butane-2,3-diol hydrochloride

Cat. No.: B6611164
CAS No.: 2763759-06-2
M. Wt: 203.66 g/mol
InChI Key: FGLVVFHWRIZQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Significance of Pyridine-Derived Scaffolds in Organic and Medicinal Chemistry

Pyridine (B92270), a heterocyclic aromatic organic compound, is a cornerstone in the architecture of a vast array of functional molecules. acs.org Its presence in a molecule can significantly influence physicochemical properties such as solubility, basicity, and the capacity for hydrogen bonding. The nitrogen atom in the pyridine ring possesses a non-bonding electron pair, which can engage with biological targets, enhancing the pharmacokinetic profiles of drug candidates. acs.org This has led to the widespread incorporation of the pyridine nucleus in numerous existing and developmental therapeutic agents. acs.org

The versatility of the pyridine scaffold is further highlighted by its prevalence in U.S. FDA-approved drugs. An analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer agents and compounds targeting the central nervous system. researchgate.net This underscores the role of pyridine as a privileged scaffold in drug discovery. acs.org Beyond pharmaceuticals, pyridine and its derivatives are pivotal in materials science and catalysis, owing to their coordinating properties and the ability to be readily functionalized. evitachem.com

Table 1: Examples of Pyridine-Containing FDA-Approved Drugs

Drug Name Therapeutic Area
Abiraterone Anticancer
Isoniazid Antitubercular
Omeprazole Antiulcer
Nikethamide Respiratory Stimulant

Importance of Chiral Diols in Chemical Synthesis and Biochemical Processes

Chiral diols, organic compounds containing two hydroxyl groups in a stereochemically defined arrangement, are of paramount importance in modern chemical synthesis. vulcanchem.com They serve as highly valuable building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.net The defined spatial orientation of the hydroxyl groups in chiral diols makes them excellent precursors for the synthesis of other chiral molecules, such as chiral diamines and diphosphines. vulcanchem.com

One of the most significant applications of chiral diols is in the field of asymmetric catalysis, where they are employed as chiral ligands for metal catalysts or as organocatalysts themselves. nih.gov By creating a chiral environment around a reactive center, these diols can induce high levels of enantioselectivity in a variety of chemical transformations, including hydrogenations, oxidations, and aldol (B89426) condensations. vulcanchem.com The ability to control the stereochemical outcome of a reaction is crucial in the synthesis of single-enantiomer drugs, where different enantiomers can have vastly different biological activities.

The synthesis of chiral diols can be achieved through several methods, including the enantioselective reduction of diketones, the kinetic resolution of racemic diols, and the asymmetric dihydroxylation of olefins. vulcanchem.com These methods allow for the preparation of diols with high enantiomeric purity, which is essential for their application in stereoselective synthesis. researchgate.netresearchgate.net

Table 2: Key Applications of Chiral Diols in Chemical Synthesis

Application Description
Chiral Ligands Coordination to metal centers to induce enantioselectivity in catalytic reactions.
Chiral Auxiliaries Temporarily attached to a substrate to direct a stereoselective reaction.
Chiral Building Blocks Incorporation into the final structure of a target molecule.

Overview of 1-(pyridin-4-yl)butane-2,3-diol Hydrochloride as a Subject of Academic Inquiry

The chemical compound this compound is identified by the CAS Number 2763759-06-2. A comprehensive review of the scientific literature indicates that this specific compound has not been the subject of extensive academic inquiry. There is a notable absence of published research detailing its synthesis, characterization, or potential applications.

However, the constituent parts of the molecule—the 4-substituted pyridine ring and the chiral butane-2,3-diol backbone—suggest several avenues for potential research. The pyridine moiety provides a site for coordination to metal centers and for hydrogen bonding, which could be exploited in the design of novel catalysts or supramolecular assemblies. The butane-2,3-diol portion of the molecule contains two stereocenters, making it a chiral structure. The synthesis of this compound in an enantiomerically pure form could be a target for asymmetric synthesis studies.

Given the established roles of both pyridine derivatives and chiral diols in medicinal chemistry and materials science, this compound represents a potentially valuable, yet underexplored, chemical entity. Future research could focus on its stereoselective synthesis, the investigation of its coordination chemistry, and the evaluation of its biological activity. The hydrochloride salt form suggests that the compound is likely a stable, crystalline solid, which would be amenable to handling and further chemical modification.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-4-ylbutane-2,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-7(11)9(12)6-8-2-4-10-5-3-8;/h2-5,7,9,11-12H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLVVFHWRIZQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=NC=C1)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Pyridin 4 Yl Butane 2,3 Diol Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for 1-(pyridin-4-yl)butane-2,3-diol Hydrochloride Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. slideshare.netlakotalakes.com For this compound, the analysis reveals several strategic disconnections.

The primary disconnection is at the C-N bond of the pyridinium (B92312) salt, which simplifies the target to the free base, 1-(pyridin-4-yl)butane-2,3-diol. The next logical disconnection is across the two C-O bonds of the diol moiety. This is a common strategy for diols and points to an alkene precursor, specifically 1-(pyridin-4-yl)but-2-ene . This transformation, the forward reaction being an oxidation, is a reliable and well-studied method for diol synthesis.

A further disconnection can be made at the C4-Cα bond, which separates the pyridine (B92270) ring from the butene side chain. This approach suggests two potential synthons: a nucleophilic 4-pyridyl equivalent and an electrophilic C4 butene fragment, or vice-versa. This leads to starting materials such as 4-lithiopyridine (B8661376) or a 4-pyridyl Grignard reagent, which can react with a suitable C4 electrophile. An alternative disconnection within the butene chain itself could also be envisioned, though the dihydroxylation of an intact C4 chain is often more direct.

Target: this compound

Precursor 1: 1-(pyridin-4-yl)butane-2,3-diol (via acidification)

Precursor 2: 1-(pyridin-4-yl)but-2-ene (via dihydroxylation)

Starting Materials: A 4-substituted pyridine (e.g., pyridine-4-carboxaldehyde) and a suitable C3 fragment to construct the butene chain.

This analysis establishes the dihydroxylation of a pyridinyl-substituted alkene as the key strategic step in the synthesis.

Development of Novel Synthetic Routes to Pyridine-Substituted Butanediols

Building upon the retrosynthetic blueprint, the development of synthetic routes focuses on the efficient construction of the key structural features of the target molecule.

Construction of the Butane-2,3-diol Moiety

The formation of the vicinal diol is most effectively achieved through the dihydroxylation of a corresponding alkene. The oxidation of alkenes to cis-1,2-glycols using osmium tetroxide is a highly selective and dependable transformation in organic synthesis. researchgate.net This method can be performed with catalytic amounts of osmium tetroxide by using a co-oxidant to regenerate the osmium(VIII) species, a process known as the Upjohn dihydroxylation. wikipedia.org

For the synthesis of 1-(pyridin-4-yl)butane-2,3-diol, the precursor 1-(pyridin-4-yl)but-2-ene would be treated with a catalytic amount of osmium tetroxide and a stoichiometric amount of a reoxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org This reaction typically proceeds with high yield and produces the syn-diol. The presence of the pyridine ring can influence the reaction, as amine ligands are known to accelerate the rate of osmylation. researchgate.netharvard.edu

Introduction and Functionalization of the Pyridine Ring

The synthesis of the alkene precursor, 1-(pyridin-4-yl)but-2-ene, can be approached in several ways. A common and effective strategy involves starting with a pre-functionalized pyridine ring.

One such route begins with pyridine-4-carboxaldehyde . A Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate C3 phosphonium (B103445) ylide or phosphonate (B1237965) carbanion, respectively, would yield the desired α,β-unsaturated system, which can be further modified to obtain the target alkene.

Alternatively, the pyridine ring can be constructed from acyclic precursors in what is known as a de novo synthesis. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. beilstein-journals.org While powerful, this method is often better suited for producing highly substituted pyridines and may be less direct for the specific substitution pattern required for this target molecule compared to functionalizing a pre-existing pyridine ring. lakotalakes.combeilstein-journals.org

Enantioselective Synthesis of Chiral this compound Stereoisomers

The target molecule contains two stereocenters at positions 2 and 3 of the butane (B89635) chain, meaning it can exist as four distinct stereoisomers (a pair of enantiomers and a pair of diastereomers). The production of a single, desired stereoisomer requires enantioselective synthetic methods.

Asymmetric Catalysis for Diol Formation

Asymmetric catalysis is a premier strategy for establishing chirality. The Sharpless Asymmetric Dihydroxylation (SAD) is a groundbreaking method for the enantioselective synthesis of vicinal diols from alkenes. researchgate.netwikipedia.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. harvard.edudoi.org

The choice of ligand dictates the facial selectivity of the dihydroxylation. The pseudo-enantiomeric ligands (DHQ)₂PHAL and (DHQD)₂PHAL, typically delivered in pre-packaged mixtures known as AD-mix-α and AD-mix-β respectively, provide access to either enantiomer of the diol product with high enantiomeric excess (ee). wikipedia.org

Research on the asymmetric dihydroxylation of 1-aryl-1'-pyridyl alkenes has shown that this method is highly effective for this class of substrates, affording diols in high yields and excellent enantioselectivity. doi.org The specific choice of ligand (e.g., PHAL, PYR, or AQN derivatives) can be optimized depending on the electronic properties of the substituents on the aromatic and pyridine rings to achieve maximum enantioselectivity. doi.org

Below is a table summarizing representative results for the asymmetric dihydroxylation of a related 1-phenyl-1'-(pyridin-2-yl) alkene, demonstrating the effectiveness of different chiral ligands.

EntryLigandYield (%)ee (%)
1(DHQD)₂PHAL9598
2(DHQD)₂PYR9299
3(DHQD)₂AQN9697
4(DHQ)₂PHAL9497
5(DHQ)₂PYR9199
6(DHQ)₂AQN9596

Data is illustrative of the high enantioselectivities achievable with the Sharpless Asymmetric Dihydroxylation for pyridyl-substituted alkenes, based on findings from related structures. doi.org

Chiral Auxiliary and Resolving Agent Approaches

Besides asymmetric catalysis, other methods can be employed to obtain enantiomerically pure stereoisomers.

Chiral Resolution involves the separation of a racemic mixture. This can be achieved by reacting the racemic diol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. rsc.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. nih.gov Strongly basic chiral amidines, for example, have been successfully used as resolving agents for weakly acidic diols through the formation of diastereomeric salts. rsc.orgrsc.org After separation, the resolving agent is removed, yielding the individual enantiomers of the diol. Another established method is enzymatic resolution, where an enzyme, such as a lipase (B570770), selectively catalyzes a reaction (e.g., acetylation) on one enantiomer of the racemate, allowing the reacted and unreacted enantiomers to be separated. acs.orgresearchgate.net

A Chiral Auxiliary approach involves covalently attaching a chiral molecule to the substrate early in the synthetic sequence. This auxiliary group directs the stereochemical outcome of subsequent reactions, such as the diol formation. After the desired stereocenter(s) are set, the auxiliary is cleaved from the molecule to yield the enantiomerically enriched product. nih.gov

Optimization of Reaction Conditions and Process Efficiency for this compound

The crucial step in the proposed synthesis of 1-(pyridin-4-yl)butane-2,3-diol is the dihydroxylation of the 1-(pyridin-4-yl)but-2-ene intermediate. The efficiency and stereochemical outcome of this reaction are highly dependent on the chosen conditions. Both the Upjohn and Sharpless asymmetric dihydroxylation methods, which typically employ a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant, are prime candidates for this transformation. wikipedia.orgorganic-chemistry.org

Optimization of this dihydroxylation step would involve a systematic variation of several parameters to maximize the yield and diastereoselectivity of the desired syn-diol. Key parameters for optimization include the choice of catalyst, co-oxidant, chiral ligand (in the case of asymmetric synthesis), solvent system, and reaction temperature.

Key Optimization Parameters:

Catalyst and Co-oxidant: While OsO₄ is the standard catalyst, its concentration needs to be minimized due to its toxicity and cost. wikipedia.org The choice of co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in the Sharpless method, can significantly impact reaction kinetics and yield. wikipedia.orgorganic-chemistry.org

Chiral Ligands for Asymmetric Dihydroxylation: For enantioselective synthesis, the Sharpless asymmetric dihydroxylation utilizes chiral ligands derived from cinchona alkaloids, such as (DHQ)₂PHAL and (DHQD)₂PHAL, which are commercially available in premixed formulations known as AD-mix-α and AD-mix-β. nih.govchem-station.com The selection of the appropriate AD-mix dictates the stereochemical outcome.

Solvent System: The reaction is typically carried out in a biphasic solvent system, such as t-butanol/water, to accommodate both the organic substrate and the inorganic reagents. nih.gov The ratio of the solvents can influence the reaction rate and yield.

Temperature: Dihydroxylation reactions are often conducted at low temperatures (e.g., 0 °C) to enhance stereoselectivity. wikipedia.org

Additives: Additives like methanesulfonamide (B31651) (MsNH₂) have been shown to improve the enantioselectivity in some cases. chem-station.com

The following interactive data table illustrates a hypothetical optimization study for the syn-dihydroxylation of 1-(pyridin-4-yl)but-2-ene.

EntryMethodCo-oxidantLigandSolvent (v/v)Temp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1UpjohnNMONonet-BuOH/H₂O (1:1)257585:15
2UpjohnNMONonet-BuOH/H₂O (1:1)08290:10
3SharplessK₃[Fe(CN)₆]AD-mix-βt-BuOH/H₂O (1:1)095>98:2
4SharplessK₃[Fe(CN)₆]AD-mix-αt-BuOH/H₂O (1:1)094>98:2
5SharplessNMOAD-mix-βt-BuOH/H₂O (1:1)08895:5
6SharplessK₃[Fe(CN)₆]AD-mix-βAcetone/H₂O (10:1)09097:3

The final step, the formation of the hydrochloride salt, is typically a high-yielding process achieved by treating a solution of the diol with hydrochloric acid.

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships (SAR) of 1-(pyridin-4-yl)butane-2,3-diol, the synthesis of a variety of analogs and derivatives is essential. These modifications can be broadly categorized into alterations of the pyridine ring and modifications of the butane-2,3-diol side chain. The synthetic strategies would generally follow the same proposed pathway of olefination followed by dihydroxylation.

Modifications of the Pyridine Ring:

Substitution at other positions: Introduction of various substituents (e.g., alkyl, alkoxy, halo) at positions 2, 3, 5, or 6 of the pyridine ring can be achieved by starting with appropriately substituted pyridinecarboxaldehydes in the initial Wittig reaction. The electronic and steric properties of these substituents can provide valuable insights into the SAR.

Modifications of the Butane-2,3-diol Side Chain:

Chain length: The length of the alkyl chain can be varied by using different phosphonium ylides in the Wittig reaction. For example, using ethyltriphenylphosphonium bromide would lead to a pentene precursor, ultimately yielding a 1-(pyridin-4-yl)pentane-2,3-diol analog.

Substitution on the chain: Introducing substituents on the butane chain can be achieved by using more complex ylides or by modifying the diol.

Stereochemistry: The use of different chiral ligands in the Sharpless asymmetric dihydroxylation or alternative stereoselective dihydroxylation methods can provide access to different diastereomers and enantiomers of the diol, which is crucial for understanding the stereochemical requirements for biological activity.

The following interactive data table outlines the synthesis of several hypothetical analogs for SAR studies.

AnalogModificationProposed Synthetic Approach
1-(2-methylpyridin-4-yl)butane-2,3-diolMethyl group at C2 of pyridineWittig reaction with 2-methyl-4-pyridinecarboxaldehyde, followed by Sharpless dihydroxylation.
1-(3-chloropyridin-4-yl)butane-2,3-diolChloro group at C3 of pyridineWittig reaction with 3-chloro-4-pyridinecarboxaldehyde, followed by Sharpless dihydroxylation.
1-(pyrimidin-4-yl)butane-2,3-diolPyridine ring replaced by pyrimidineWittig reaction with 4-pyrimidinecarboxaldehyde, followed by Sharpless dihydroxylation.
1-(pyridin-4-yl)pentane-2,3-diolExtended alkyl chainWittig reaction of 4-pyridinecarboxaldehyde (B46228) with the ylide from 1-bromobutane, followed by Sharpless dihydroxylation.
(2R,3S)-1-(pyridin-4-yl)butane-2,3-diolSpecific enantiomerSharpless asymmetric dihydroxylation of (E)-1-(pyridin-4-yl)but-2-ene using AD-mix-α.

The synthesis and biological evaluation of such a library of analogs would provide a comprehensive understanding of the SAR for this class of compounds.

Advanced Structural Characterization of 1 Pyridin 4 Yl Butane 2,3 Diol Hydrochloride

Spectroscopic Analysis for Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(pyridin-4-yl)butane-2,3-diol Hydrochloride

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule and determining its protonation state.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information about the chemical environment of each nucleus. In this compound, the protonation of the pyridine (B92270) nitrogen by HCl significantly influences the chemical shifts of the aromatic protons. nih.gov This protonation leads to deshielding, causing the pyridine protons to resonate at a lower field (higher ppm values) compared to the neutral pyridine ring. The presence of the N⁺-H proton can sometimes be observed as a broad signal.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would reveal correlations between adjacent protons along the butane-diol chain, confirming the sequence of the methylene (B1212753) (CH₂) group, the two methine (CH) groups of the diol, and the terminal methyl (CH₃) group. An HSQC spectrum correlates each proton to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyridine H-2, H-68.5 - 9.0148 - 152Downfield shift due to N-protonation.
Pyridine H-3, H-57.8 - 8.2125 - 130Affected by N-protonation.
CH-OH (C2, C3)3.5 - 4.570 - 78Diastereotopic protons with complex splitting.
CH₂ (C1)2.8 - 3.235 - 45Adjacent to the pyridinium (B92312) ring.
OHVariableN/ABroad signal, position is concentration and solvent dependent.
N⁺-HVariableN/AOften very broad and may exchange with solvent.

Note: These are estimated values and can vary based on solvent and experimental conditions.

The butane-2,3-diol portion of the molecule contains two stereocenters (at C2 and C3), meaning it can exist as different stereoisomers (diastereomers). NMR spectroscopy can be used to determine the relative configuration of these centers. beilstein-journals.org The magnitude of the coupling constant (³J) between the protons on C2 and C3 is dependent on the dihedral angle between them, as described by the Karplus equation. Different diastereomers (syn vs. anti or erythro vs. threo) will exhibit distinct C2-H to C3-H coupling constants, allowing for their differentiation. researchgate.net Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlation data to further elucidate the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bonding. uci.edu For this compound, these techniques are particularly useful for identifying the hydroxyl groups and analyzing hydrogen bonding.

The IR spectrum is expected to show a prominent broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol groups involved in hydrogen bonding. researchgate.netquora.com The presence of both intramolecular (between the two hydroxyls) and intermolecular hydrogen bonds contributes to the broadening of this peak. researchgate.net The C-H stretching vibrations of the alkyl chain typically appear in the 2850-3000 cm⁻¹ range.

Characteristic vibrations of the pyridinium ring are expected in the 1400-1650 cm⁻¹ region, corresponding to C=C and C=N stretching modes. researchgate.netmdpi.com The strong C-O stretching vibrations of the diol are typically observed in the 1000-1200 cm⁻¹ region. researchgate.net Raman spectroscopy complements IR by providing information on less polar bonds and is particularly sensitive to the vibrations of the aromatic ring system. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H Stretch3200 - 3600 (broad)Indicates hydrogen bonding. nih.gov
N⁺-H Stretch2800 - 3200 (broad)Overlaps with C-H stretch.
C-H Stretch (Alkyl)2850 - 3000
C=C, C=N Stretch (Pyridinium)1400 - 1650Characteristic ring vibrations.
C-O Stretch (Alcohol)1000 - 1200

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the analysis would typically be performed on the cationic species, 1-(pyridin-4-yl)butane-2,3-diol.

The expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition. The fragmentation pattern upon ionization would likely involve:

Loss of water (H₂O) from the diol moiety.

Cleavage of the C-C bonds within the butane (B89635) chain.

Alpha-cleavage adjacent to the hydroxyl groups.

Formation of a stable pyridinylmethyl-type cation through cleavage of the bond between C1 and C2.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.govnih.gov A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

This technique would unambiguously establish the relative stereochemistry of the two chiral centers (C2 and C3). beilstein-journals.org Furthermore, it would reveal the conformation of the molecule in the solid state, detailing the orientation of the pyridinium ring relative to the alkyl chain.

Crucially, X-ray crystallography would map out the intricate network of intermolecular interactions that define the crystal lattice. This includes identifying and characterizing the hydrogen bonds involving the hydroxyl groups, the pyridinium N⁺-H group, and the chloride counter-ion (Cl⁻). researchgate.net This information is vital for understanding the physical properties of the solid material. nih.gov

Crystal Packing and Intermolecular Interactions

Information regarding the arrangement of molecules in the crystal lattice, including details on hydrogen bonding, van der Waals forces, and other non-covalent interactions for this compound, has not been reported in published literature.

Conformational Analysis in the Crystalline State

There is no available data from techniques such as X-ray crystallography that would provide insight into the specific three-dimensional arrangement of the atoms in this compound within a crystal. This includes the lack of information on torsion angles, bond lengths, and bond angles that define its solid-state conformation.

Computational Chemistry and Theoretical Investigations of 1 Pyridin 4 Yl Butane 2,3 Diol Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties, offering a detailed view of chemical bonding and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For a molecule like 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry. nih.govmdpi.commdpi.com This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. Such calculations would elucidate the planarity of the pyridine (B92270) ring and the specific stereochemical arrangement of the diol group on the butane (B89635) chain. Furthermore, DFT is used to compute electronic properties like molecular electrostatic potential maps, which identify electron-rich and electron-poor regions, and frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.

In analogous systems, DFT has been successfully used to compare the optimized geometry with experimental data from X-ray crystallography, showing good agreement and validating the computational approach. mdpi.com For the hydrochloride salt, DFT would be particularly useful in modeling the protonation of the pyridine nitrogen and its interaction with the chloride counter-ion, providing insights into the charge distribution and stability of the salt form.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2), provide a more rigorous treatment of electron correlation than standard DFT, often leading to higher accuracy for energies and geometries, albeit at a greater computational expense. nih.govresearchgate.net

Applying ab initio methods to this compound would serve to benchmark and refine the results obtained from DFT. For instance, MP2 calculations with large basis sets (e.g., aug-cc-pVQZ) are effective for accurately describing non-covalent interactions, such as hydrogen bonding and anion-π interactions, which are critical in this molecule. nih.govresearchgate.net These high-level calculations would provide a more precise understanding of the subtle energetic differences between various conformers and the strength of the hydrogen bonds that define the molecule's structure and interactions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butane chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy required to convert between them.

The conformational landscape of this molecule is largely dictated by rotations around the C-C bonds of the butane-2,3-diol moiety. Detailed DFT studies on the parent molecule, 2,3-butanediol, have shown that its conformational stability is primarily determined by the O-C-C-O dihedral angle. The most stable conformers are those with a gauche arrangement of this dihedral, which allows for the formation of a stabilizing weak intramolecular hydrogen bond between the two hydroxyl groups. nih.govresearchgate.net In contrast, the trans configuration is higher in energy.

For this compound, a similar preference for a gauche conformation of the diol is expected. The presence of the bulky pyridinium (B92312) group would introduce additional steric considerations, influencing the preferred orientation around the C1-C2 bond. Computational studies would identify several low-energy conformers, with their relative populations determined by their calculated free energies.

Regarding tautomeric forms, the butane-2,3-diol structure itself does not exhibit common tautomerism. However, in related dione (B5365651) structures, DFT calculations have been used to explore the equilibrium between keto, enol, and other tautomeric forms that arise from proton transfer. researchgate.net While not directly applicable to the diol, these studies highlight the capability of computational methods to handle proton transfer phenomena, which is relevant for understanding the protonated state of the pyridine ring.

Calculated Relative Energies of 2,3-Butanediol Conformers

Data from DFT(B3LYP)/6-311++G calculations on the parent diol structure, illustrating the stability of gauche conformations.

DiastereomerConformerO-C-C-O Dihedral AngleRelative Energy (kJ mol⁻¹)Expected Population (%)
(R,S)-2,3-BDg'Gg'Gauche0.0050.4
gGtGauche0.1444.0
(S,S)-2,3-BDg'G'gGauche0.0052.7
tG'gGauche0.2647.3

A potential energy surface (PES) map is a computational tool that illustrates the energy of a molecule as a function of its geometry. researchgate.netresearchgate.netaip.org By systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step, a one-dimensional PES can be generated. wolfram.com The peaks on this surface represent transition states, and their energy relative to the minima (stable conformers) defines the energy barrier for that conformational change. libretexts.org

For the butane-2,3-diol fragment, the energy barriers for the rotation of the terminal OH groups are very low (less than 4 kJ mol⁻¹), indicating rapid rotation at room temperature. nih.govresearchgate.net However, the barrier for rearranging the main O-C-C-O dihedral angle is significantly higher, calculated to be in the range of 20-30 kJ mol⁻¹, making interconversion between the major gauche and higher-energy conformers less frequent. nih.govresearchgate.net Similar calculations for this compound would quantify the rotational barriers for the entire molecule, including the rotation of the pyridinium group.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in determining the structure, stability, and properties of this compound. Computational chemistry allows for the detailed analysis of these interactions.

The primary intramolecular interaction is the hydrogen bond between the two hydroxyl groups of the diol. stackexchange.com As established in studies of 2,3-butanediol, this is a weak O-H···O interaction that stabilizes the gauche conformers. nih.govresearchgate.net The enthalpy of this bond formation has been estimated from DFT calculations to be approximately 6-8 kJ mol⁻¹. nih.govresearchgate.net

In the hydrochloride salt, the pyridinium nitrogen is protonated (N⁺-H). This introduces a strong hydrogen bond donor site. In the solid state, this N⁺-H group would be expected to form a strong intermolecular hydrogen bond with the chloride anion (Cl⁻). rsc.orgresearchgate.net Furthermore, the hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a complex network of intermolecular hydrogen bonds in the crystal lattice, potentially involving other molecules of the compound or solvent molecules. nih.govnih.gov Computational analysis of a cluster of molecules can model these intermolecular networks, calculating interaction energies and geometric parameters to describe the strength and nature of the hydrogen bonds that define the supramolecular structure.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For a molecule such as this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are fundamental for its structural elucidation.

The primary method for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.info By employing a suitable level of theory (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the geometry of the molecule is first optimized to its lowest energy state. Following optimization, the magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. liverpool.ac.uk The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions can be quite high, with mean absolute errors for ¹H NMR chemical shifts often falling within 0.2-0.3 ppm, and for ¹³C NMR, within 1-2 ppm, when compared to experimental values. d-nb.infonih.gov

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridinyl-C2/C6~8.7~150
Pyridinyl-C3/C5~7.5~125
Pyridinyl-C4-~148
Butane-C2~4.0~75
Butane-C3~3.8~73
Butane-C1~2.9~40
Butane-C4~1.2~10

Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch~3400-3500From diol hydroxyl groups
N-H stretch~3200-3300From pyridinium hydrochloride
C-H stretch (aromatic)~3050-3150From pyridine ring
C-H stretch (aliphatic)~2850-3000From butane chain
C=N/C=C stretch~1600-1650From pyridine ring
C-O stretch~1050-1150From diol C-O bonds

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility, solvation, and interactions with its environment, which are crucial for understanding its behavior in a biological or chemical system.

An MD simulation begins with a well-defined initial structure of the molecule, often obtained from quantum mechanical calculations or experimental data. This structure is then placed in a simulation box, typically filled with solvent molecules (e.g., water) to mimic solution conditions. The interactions between all atoms in the system are described by a force field, which is a set of empirical potential energy functions.

By numerically solving Newton's equations of motion for each atom, the trajectory of the system is propagated forward in time, typically in femtosecond time steps. The resulting trajectory, which can span from nanoseconds to microseconds, provides a detailed movie of the molecular motion.

Analysis of this trajectory can reveal:

Conformational Preferences: The molecule's preferred shapes and the transitions between them.

Solvation Shell Structure: The arrangement of solvent molecules around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent, as well as intramolecular hydrogen bonds.

Transport Properties: Such as diffusion coefficients.

Illustrative Molecular Dynamics Simulation Parameters for this compound

ParameterTypical Value/Method
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E water
Simulation BoxCubic or Rectangular
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 ns - 1 µs
Time Step2 fs

Reactivity and Derivatization Chemistry of 1 Pyridin 4 Yl Butane 2,3 Diol Hydrochloride

Chemical Transformations of the Pyridine (B92270) Ring Moiety

The pyridine ring, being an electron-deficient aromatic system, has a chemistry that is distinct from benzene. The presence of the electronegative nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C-2 and C-4 positions. The alkyl-substituent at the C-4 position further influences this reactivity.

Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which can be protonated under acidic conditions, further increasing its electron-withdrawing nature. However, electrophilic substitution can be facilitated by first converting the pyridine to its N-oxide derivative, which activates the C-4 position for attack. youtube.comwikipedia.org

Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the C-2 or C-4 position. For the parent compound, direct substitution of a hydrogen atom is not feasible. However, derivatization to introduce a leaving group or activation through quaternization can enable such reactions. google.com Quaternary salt formation significantly enhances the reactivity of the 4-position towards nucleophilic attack. google.com

Table 1: Summary of Substitution Reactions on the Pyridine Moiety

Reaction TypeReagents/ConditionsExpected Outcome for 1-(pyridin-4-yl)butane-2,3-diol
Electrophilic Substitution 1. Oxidation (e.g., H₂O₂, m-CPBA) to form N-oxide2. Electrophile (e.g., HNO₃/H₂SO₄)3. Reduction (e.g., Zn/H⁺)Introduction of an electrophile (e.g., -NO₂) at the C-2 or C-6 position of the N-oxide, followed by deoxygenation.
Nucleophilic Substitution Requires prior activation (e.g., quaternization) and a leaving group.Not directly applicable without modification, but quaternization would make the C-4 position highly activated for displacement if a leaving group were present.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile, readily participating in N-oxidation and quaternization reactions.

N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) converts the pyridine nitrogen to a pyridine N-oxide. wikipedia.orgarkat-usa.org This transformation is significant as it alters the electronic properties of the ring. The N-oxide group is electron-donating by resonance and electron-withdrawing by induction, which facilitates electrophilic substitution at the C-4 position while deactivating the C-2 and C-6 positions. youtube.comscripps.edu For the title compound, N-oxidation would yield 1-(1-oxido-pyridin-1-ium-4-yl)butane-2,3-diol.

Quaternization: As a tertiary amine, the pyridine nitrogen can be alkylated by various alkyl halides in an SN2 reaction, known as the Menshutkin reaction, to form a quaternary pyridinium (B92312) salt. mdpi.com The reaction rate is influenced by the alkyl halide and the solvent, with polar aprotic solvents being favorable. mdpi.com For 1-(pyridin-4-yl)butane-2,3-diol, reaction with an alkyl halide like methyl iodide would yield N-methyl-4-(2,3-dihydroxybutyl)pyridinium iodide. This process imparts a permanent positive charge on the nitrogen atom, significantly altering the molecule's properties and activating the ring for further reactions. google.comdatapdf.com

Table 2: N-Oxidation and Quaternization of the Pyridine Moiety

ReactionReagent ExampleProduct Structure
N-Oxidation Hydrogen Peroxide (H₂O₂) or m-CPBA1-(1-oxido-pyridin-1-ium-4-yl)butane-2,3-diol
Quaternization Methyl Iodide (CH₃I)N-methyl-4-(2,3-dihydroxybutyl)pyridinium iodide

Reactions Involving the Diol Functional Group

The butane-2,3-diol side chain is a vicinal diol (or glycol), and its chemistry is dominated by the two adjacent hydroxyl (-OH) groups. These groups can undergo reactions typical of alcohols, such as esterification, etherification, oxidation, and the formation of cyclic derivatives.

The hydroxyl groups of the diol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Depending on the stoichiometry of the reagents, either a monoester or a diester can be formed. researchgate.netgoogle.com Selective monoesterification of diols can be achieved using specific catalysts or reaction conditions. nih.gov For example, reacting 1-(pyridin-4-yl)butane-2,3-diol with one equivalent of acetic anhydride (B1165640) could preferentially yield the monoacetate ester, while an excess would lead to the diacetate.

Similarly, etherification can occur by reacting the diol with alkyl halides under basic conditions (Williamson ether synthesis) or with other alcohols under acidic conditions. As with esterification, both mono- and di-ethers can be synthesized. Regioselective mono-etherification of vicinal diols can be challenging but is achievable with specific reagents like tin(II) catalysts. scispace.com

Oxidation: The vicinal diol group is particularly susceptible to oxidative cleavage. Treatment with strong oxidizing agents like periodic acid (HIO₄) or sodium periodate (B1199274) (NaIO₄) breaks the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org In the case of 1-(pyridin-4-yl)butane-2,3-diol, this cleavage would yield two different aldehyde products: acetaldehyde (B116499) and 2-(pyridin-4-yl)acetaldehyde. This reaction is a characteristic and often diagnostic test for 1,2-diols. rug.nlresearchgate.net Milder oxidation, such as dehydrogenation using copper catalysts, can convert the secondary alcohol groups to ketones, potentially yielding acetoin (B143602) (3-hydroxy-2-butanone) derivatives. acs.org

Reduction: The diol functional group is already in a reduced state and is generally not susceptible to further reduction under standard conditions. Reduction reactions are more relevant to the synthesis of diols, for example, from the corresponding diketones. chemistrysteps.com

One of the most important reactions of 1,2- and 1,3-diols is their reaction with aldehydes or ketones in the presence of an acid catalyst to form five- or six-membered cyclic acetals or ketals, respectively. quimicaorganica.orgchemtube3d.comorganic-chemistry.org These cyclic structures are often used as protecting groups for either the diol or the carbonyl compound because they are stable under neutral and basic conditions but can be easily removed by hydrolysis with aqueous acid. libretexts.orglibretexts.org Reacting 1-(pyridin-4-yl)butane-2,3-diol with acetone, for instance, would yield a 2,2-dimethyl-1,3-dioxolane (B146691) derivative. thieme-connect.degoogle.com

Table 3: Key Reactions of the Diol Functional Group

Reaction TypeReagent(s)Product TypeExpected Product(s) from 1-(pyridin-4-yl)butane-2,3-diol
Diesterification Acetic Anhydride (excess)Diester1-(pyridin-4-yl)butane-2,3-diyl diacetate
Oxidative Cleavage Sodium Periodate (NaIO₄)AldehydesAcetaldehyde and 2-(pyridin-4-yl)acetaldehyde
Cyclic Ketal Formation Acetone, Acid Catalyst (e.g., H⁺)1,3-Dioxolane4-(2-(2,2,4,5-tetramethyl-1,3-dioxolan-4-yl))pyridine

Stereoselective Reactions of 1-(pyridin-4-yl)butane-2,3-diol Hydrochloride

While specific stereoselective reactions for this compound are not extensively documented in publicly available literature, its structural motifs as a chiral diol suggest a number of potential transformations based on well-established synthetic methodologies. The presence of two adjacent stereocenters makes it a valuable target for asymmetric synthesis and a potential chiral auxiliary.

One of the primary routes to accessing enantiomerically pure forms of such diols is through the stereoselective reduction of a precursor α-hydroxy ketone. For instance, the asymmetric reduction of a hypothetical precursor like 1-(pyridin-4-yl)-2-hydroxybutan-3-one or 3-hydroxy-1-(pyridin-4-yl)butan-2-one would be a key step. This can be achieved using various chiral reducing agents or catalytic systems.

Another avenue for stereoselective transformation involves the kinetic resolution of a racemic mixture of the diol. This can be accomplished through enzymatic or chemical methods where one enantiomer reacts at a faster rate than the other, allowing for their separation. For example, enzymatic acylation using a lipase (B570770) could selectively acylate one enantiomer, facilitating the separation of the acylated and unreacted enantiomers.

The diol functionality itself can be used to direct stereoselective reactions on other parts of the molecule or in intermolecular reactions where the diol acts as a chiral ligand for a metal catalyst. The formation of chiral acetals or ketals by reacting the diol with aldehydes or ketones is a common strategy to protect the diol or to introduce a chiral directing group.

Below is a table summarizing potential stereoselective reactions applicable to 1-(pyridin-4-yl)butane-2,3-diol.

Reaction TypeReagents/CatalystsExpected Outcome
Asymmetric Reduction of Precursor KetoneChiral borohydrides (e.g., CBS catalyst), chiral aluminum hydrides, asymmetric hydrogenation catalysts (e.g., Ru-BINAP)Enantiomerically enriched or pure 1-(pyridin-4-yl)butane-2,3-diol
Enzymatic Kinetic ResolutionLipases (e.g., Candida antarctica lipase B), acyl donors (e.g., vinyl acetate)Separation of enantiomers via selective acylation of one enantiomer
Chemical Kinetic ResolutionChiral acylation catalysts (e.g., chiral DMAP derivatives), acylating agentsSeparation of enantiomers through differential rates of acylation
Formation of Chiral Acetals/KetalsChiral aldehydes or ketones, acid catalystFormation of diastereomeric acetals/ketals
Use as a Chiral LigandTransition metals (e.g., titanium, copper)In situ formation of a chiral catalyst for asymmetric transformations like aldol (B89426) reactions or cyclopropanation

These proposed reactions are based on the known reactivity of similar chiral diols and represent plausible pathways for the stereoselective synthesis and transformation of 1-(pyridin-4-yl)butane-2,3-diol. beilstein-journals.orgbeilstein-journals.orgnih.gov

Development of Novel Derivatization Strategies for Advanced Analytical Applications

For the purpose of enantiomeric separation and quantification, derivatization of 1-(pyridin-4-yl)butane-2,3-diol is a crucial step, particularly for chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netgcms.cz The goal of derivatization is to convert the enantiomers into diastereomers, which have different physical properties and can be separated on a non-chiral stationary phase. mdpi.comwikipedia.orgchiralpedia.com

A common strategy for derivatizing chiral alcohols and diols is the use of chiral derivatizing agents (CDAs). wikipedia.orgnih.gov These are enantiomerically pure reagents that react with the hydroxyl groups of the diol to form diastereomeric esters or ethers. A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, which reacts with the diol to form diastereomeric Mosher's esters. wikipedia.org The resulting diastereomers can then be separated and quantified by HPLC or analyzed by NMR spectroscopy, where the different chemical environments of the diastereomers lead to distinct signals. nih.govnih.govrsc.org

Another effective derivatization strategy for diols is the formation of cyclic derivatives. For instance, reaction with a chiral boronic acid can form diastereomeric cyclic boronate esters. nih.govrsc.org This method is often rapid and proceeds under mild conditions. The resulting derivatives can be analyzed by GC-MS or LC-MS, providing both separation and sensitive detection. nih.gov

The presence of the pyridyl nitrogen in this compound offers an additional site for derivatization. While the diol is the primary target for chiral derivatization, the pyridyl group can be derivatized to enhance detectability, for example, by introducing a fluorophore for fluorescence detection in HPLC. nih.gov Reagents that react with tertiary amines, such as chloroformates, could potentially be used for this purpose.

The following table outlines potential derivatization strategies for the advanced analytical applications of 1-(pyridin-4-yl)butane-2,3-diol.

Derivatization StrategyChiral Derivatizing Agent (CDA) / ReagentAnalytical TechniquePurpose
Formation of Diastereomeric EstersMosher's acid chloride, (R)-(-)- or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-Cl)HPLC, NMR SpectroscopyEnantiomeric separation and quantification, determination of absolute configuration. wikipedia.org
Formation of Diastereomeric Carbamates(R)-1-(1-Naphthyl)ethyl isocyanateHPLCEnantiomeric separation.
Formation of Cyclic Boronate EstersChiral boronic acids (e.g., derived from pinanediol)GC-MS, LC-MSEnantiomeric separation with sensitive mass spectrometric detection. nih.govrsc.org
Silylation followed by Chiral GCAchiral silylating agent (e.g., BSTFA) followed by separation on a chiral GC columnGC-MSSeparation of enantiomers without forming diastereomers.
Derivatization of Pyridyl GroupFluorescent tagging agentsFluorescence HPLCEnhanced detection sensitivity. nih.gov

The selection of a derivatization strategy will depend on the analytical instrumentation available and the specific requirements of the analysis, such as sensitivity and the need for absolute configuration determination. mdpi.com

In Vitro Biological Activity and Mechanistic Exploration of 1 Pyridin 4 Yl Butane 2,3 Diol Hydrochloride

Interaction with Biological Macromolecules and Enzymes in In Vitro Systems

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology. For 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, both the pyridine (B92270) ring and the butane-2,3-diol side chain are expected to contribute to its binding profile with proteins and enzymes.

While direct binding affinity data for this compound is not available, studies on related pyridine-containing molecules offer valuable insights. Pyridine derivatives are known to interact with a variety of receptors and enzymes through hydrogen bonding, and electrostatic interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes.

Table 1: Potential Molecular Interactions of this compound with Biological Macromolecules (Hypothetical)

Interacting MoietyPotential Interaction TypeMacromolecule Target (Example)
Pyridine NitrogenHydrogen Bond Acceptor, π-π StackingReceptors, Enzymes
Diol Hydroxyl GroupsHydrogen Bond Donor/AcceptorEnzyme Active Sites
Butane (B89635) ChainHydrophobic InteractionsHydrophobic Pockets in Proteins

The structure of this compound suggests it could interact with various enzymes. Pyridine itself has been shown to inhibit yeast alcohol dehydrogenase. nih.govnih.gov This inhibition is complex, affecting the Michaelis constants for both the alcohol substrate and the NAD+ cofactor. nih.gov The study suggests that pyridine may compete with the substrate at the active site, potentially interacting with a zinc atom crucial for catalysis. nih.gov

Given that 1-(pyridin-4-yl)butane-2,3-diol is an alcohol, it could potentially act as a substrate or an inhibitor for alcohol dehydrogenases and other oxidoreductases. Its structural similarity to natural substrates might allow it to bind to the active site, and depending on its reactivity, it could either be metabolized or act as a competitive inhibitor. The diol functionality could also play a role in its interaction with enzymes that recognize polyol structures.

Table 2: Potential Enzyme Interactions of Pyridine and Alcohol Derivatives

Compound/ClassEnzymeEffectReference
PyridineYeast Alcohol DehydrogenaseInhibition nih.govnih.gov
Pyridine DerivativesVariousInhibition or Activation nih.gov
AlcoholsAlcohol DehydrogenasesSubstrate/Inhibitor nih.gov

Investigation of Biocatalytic Transformations and Metabolic Fates in Model Organisms or Cell-Free Extracts

The in vitro metabolism of a compound provides crucial information about its potential biotransformation pathways and metabolic stability. For this compound, both the pyridine ring and the alkyl diol chain are susceptible to enzymatic modification.

Biocatalysis often employs enzymes like alcohol dehydrogenases (ADHs) for the stereoselective synthesis of chiral alcohols. mdpi.com The reduction of ketones to diols is a well-established biocatalytic process. It is conceivable that the reverse reaction, the oxidation of 1-(pyridin-4-yl)butane-2,3-diol, could be catalyzed by ADHs in vitro. The substrate specificity of ADHs is broad, and they can often accommodate a range of alcohol structures. nih.gov

The kinetics of such a reaction would depend on the specific enzyme used. Factors such as the stereochemistry of the diol and the position of the pyridine ring would likely influence the binding affinity (Km) and the turnover rate (kcat) of the enzymatic reaction.

The microbial metabolism of pyridine and its derivatives has been studied, revealing several potential biotransformation pathways. nih.govnih.gov These pathways often involve hydroxylation of the pyridine ring, followed by ring cleavage. nih.gov While these studies focus on the degradation of the pyridine core, the butanediol (B1596017) side chain of the target compound would also be subject to metabolic transformations.

In mammalian systems, the metabolism of diols can proceed through oxidation of the hydroxyl groups to form the corresponding ketones or carboxylic acids. The presence of the pyridine ring could influence the regioselectivity of these oxidations. Furthermore, conjugation reactions, such as glucuronidation or sulfation of the hydroxyl groups, are common metabolic pathways for alcohols and diols in vitro.

Table 3: Potential Biotransformation Reactions for this compound

Reaction TypePotential Metabolite StructureEnzyme Family (Example)
Oxidation of DiolPyridinyl-hydroxy-butanoneAlcohol Dehydrogenase
Hydroxylation of Pyridine RingHydroxy-pyridinyl-butane-diolCytochrome P450
Glucuronidation of DiolPyridinyl-butane-diol-glucuronideUDP-glucuronosyltransferase
Ring CleavageVarious aliphatic fragmentsDioxygenases (in microbes)

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Biochemical Assays

While no direct SAR studies for this compound are available, a wealth of literature exists on the SAR of various pyridine derivatives, which can provide a framework for predicting how structural modifications might impact its biological activity. nih.govnih.gov

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. nih.gov For example, the presence of hydroxyl or methoxy (B1213986) groups can enhance the antiproliferative activity of some pyridine compounds, while bulky groups or halogens may decrease it. nih.gov

In the context of this compound, key structural features that could be modified to explore SAR include:

Position of the Butane-2,3-diol on the Pyridine Ring: Moving the side chain from the 4-position to the 2- or 3-position would alter the molecule's geometry and could significantly impact its binding to target proteins.

Stereochemistry of the Diol: The (2R,3R), (2S,3S), and meso forms of the diol would likely exhibit different biological activities due to the stereospecificity of enzyme and receptor binding sites.

Modifications of the Diol: Esterification or etherification of the hydroxyl groups would change the compound's polarity and hydrogen bonding capacity.

Substitution on the Pyridine Ring: Adding substituents such as halogens, alkyl, or alkoxy groups to the pyridine ring could modulate electronic properties and steric interactions, thereby influencing biological activity.

Assessment of Antimicrobial Activity in In Vitro Culture Models

While specific studies on the in vitro antimicrobial activity of this compound are not extensively available in the reviewed literature, the broader class of pyridine-containing compounds has been the subject of significant research for their potential antimicrobial properties. nih.govresearchgate.netnih.gov The pyridine nucleus is a key structural motif in many natural and synthetic compounds that exhibit a wide range of therapeutic effects, including antimicrobial and antiviral activities. nih.govresearchgate.net

The antimicrobial potential of pyridine derivatives is often attributed to the presence of the nitrogen atom in the aromatic ring, which can interact with various biological targets within microbial cells. nih.govmdpi.com The structure of the pyridine ring allows it to act as a bioisostere for other nitrogen-containing functional groups, a strategy often employed in drug discovery to enhance biological activity. mdpi.com

Research into various pyridine derivatives has shown activity against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain alkyl pyridine compounds have demonstrated selective antimicrobial effects against Gram-positive bacteria. mdpi.com The position of the nitrogen atom within the pyridine ring and the nature of the substituents can significantly influence the antimicrobial properties of the molecule. mdpi.com

Numerous studies have synthesized and evaluated novel pyridine-based compounds for their antibacterial and antifungal efficacy. These investigations have explored a variety of pyridine hybrids, such as those combined with thiazole, oxadiazole, and other heterocyclic systems, often resulting in compounds with promising antimicrobial profiles. nih.gov For example, some synthesized pyridine-thiazole derivatives have shown weak to moderate activity against strains like S. aureus and P. aeruginosa. nih.gov

Given the established antimicrobial potential of the pyridine scaffold, it is plausible that this compound could exhibit some degree of antimicrobial activity. The diol functional group in its structure might also influence its biological properties. However, without specific experimental data from in vitro culture models, such as minimum inhibitory concentration (MIC) or zone of inhibition assays, any discussion of its antimicrobial efficacy remains speculative. Further research is required to isolate and characterize the specific antimicrobial profile of this compound against various microbial strains.

Advanced Applications and Future Research Directions for 1 Pyridin 4 Yl Butane 2,3 Diol Hydrochloride

Potential as a Chiral Building Block in Complex Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development, as different enantiomers of a drug can have vastly different biological activities. Chiral building blocks—small, enantiomerically pure molecules—are invaluable intermediates for constructing complex chiral targets. nih.gov 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, possessing two adjacent chiral centers, is an excellent candidate for use as a chiral building block.

The strategic value of this compound lies in its bifunctional nature. The diol group can be selectively protected or activated to participate in a variety of chemical transformations, while the pyridine (B92270) ring offers a site for further functionalization or can act as a ligand or hydrogen bond acceptor. The development of asymmetric synthesis methods to produce specific stereoisomers of this diol is a crucial first step. researchgate.net Once obtained in high enantiomeric purity, it could be employed in the synthesis of natural products and pharmaceuticals where a chiral 1,2-diol motif is required.

Table 1: Key Structural Features and Synthetic Potential

Feature Synthetic Utility Potential Applications in Complex Synthesis
Two Chiral Centers (C2, C3) Source of stereochemistry for target molecules. Asymmetric synthesis of pharmaceuticals and bioactive natural products.
1,2-Diol Group Can be converted into epoxides, cyclic acetals, or cleaved oxidatively. Allows for chain elongation. Formation of complex polyether or polyketide structures.
Pyridine Ring Acts as a basic handle, a metal ligand, or a site for N-alkylation or aromatic substitution. Introduction of nitrogen-based functionality, directing group in catalysis.
Hydrochloride Salt Improves water solubility and crystallinity. Facilitates handling, purification, and formulation.

Future research would focus on developing stereoselective synthetic routes to access all four possible stereoisomers of the parent diol and demonstrating their utility by incorporating them into the total synthesis of biologically active molecules.

Role in Supramolecular Chemistry and Material Science (e.g., as a monomer for specialized polymers)

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The molecular structure of 1-(pyridin-4-yl)butane-2,3-diol is perfectly suited for creating ordered supramolecular assemblies. The hydroxyl groups are potent hydrogen bond donors and acceptors, while the electron-deficient pyridine ring can participate in π–π stacking interactions. nih.govresearchgate.net These interactions can guide the self-assembly of the molecules into well-defined, higher-order structures like chains, sheets, or three-dimensional networks. nih.gov

In material science, the diol functionality allows 1-(pyridin-4-yl)butane-2,3-diol to act as a monomer in step-growth polymerization. It can react with dicarboxylic acids or diisocyanates to form polyesters and polyurethanes, respectively. The incorporation of the pyridine moiety into the polymer backbone would impart unique properties to the resulting material. For instance, the pyridine nitrogen can be protonated or coordinated to metal ions, making the polymer's properties (such as solubility or swelling) responsive to changes in pH or the presence of metal salts. Such "smart polymers" have applications in drug delivery, sensing, and coatings.

Table 2: Potential in Supramolecular Chemistry and Material Science

Area Potential Role of the Compound Prospective Applications
Supramolecular Chemistry Formation of hydrogen-bonded networks and π–π stacked arrays. Crystal engineering, development of gels, liquid crystals.
Material Science Monomer for polyesters, polyurethanes, and other polymers. pH-responsive materials, metal-coordinating polymers, specialized coatings.
Coordination Chemistry Ligand for constructing coordination polymers and metal-organic frameworks (MOFs). Gas storage, catalysis, chemical separation.

Integration into Fragment-Based Drug Discovery (FBDD) Research for Chemical Probe Development

Fragment-based drug discovery (FBDD) has become a powerful and efficient strategy for identifying lead compounds in modern drug development. openaccessjournals.comfrontiersin.org This approach uses small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets like proteins. nih.gov Due to its low molecular weight and complexity, 1-(pyridin-4-yl)butane-2,3-diol is an ideal candidate for inclusion in fragment screening libraries.

The compound contains key features that facilitate binding interactions: the pyridine ring can engage in π-stacking or hydrogen bonding, and the two hydroxyl groups are excellent hydrogen bond donors and acceptors. If this fragment is found to bind to a target protein, even with low affinity, its simple structure provides a perfect starting point for optimization. frontiersin.org Medicinal chemists can "grow" the fragment by adding new functional groups or "link" it to other fragments that bind nearby to create a much more potent and selective molecule. nih.gov This optimized molecule can serve as a chemical probe to study the function of a specific protein or as a lead compound for drug development. scispace.com

Table 3: Suitability for Fragment-Based Drug Discovery (FBDD)

FBDD Parameter Assessment for 1-(pyridin-4-yl)butane-2,3-diol Rationale
Molecular Weight Low Fits within the typical range for fragments (<300 Da). openaccessjournals.com
Complexity Low Simple, non-fused ring system with key functional groups.
Solubility High (as hydrochloride salt) Good aqueous solubility is crucial for biophysical screening assays.
Binding Moieties High Contains H-bond donors (OH), H-bond acceptors (N, OH), and an aromatic ring.
Synthetic Tractability High Both the pyridine and diol moieties offer multiple points for chemical elaboration.

Development of Highly Sensitive Analytical Methods for Research and Environmental Monitoring

As the use of this compound and related compounds expands, the need for highly sensitive and selective analytical methods for their detection and quantification becomes critical. Such methods are essential for quality control during synthesis, for pharmacokinetic studies in biomedical research, and for environmental monitoring.

Future research should focus on developing robust analytical techniques. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection would be a standard approach for quantification in complex matrices. For environmental monitoring, where pyridine-based compounds can be pollutants, methods capable of detecting trace amounts are necessary. nih.govresearchgate.net Building on research into other pyridine derivatives, novel sensors could be designed. mdpi.comresearchgate.net For example, fluorescent or electrochemical sensors that specifically recognize the pyridyl moiety could offer rapid, real-time detection capabilities. The development of such methods would be vital for ensuring the safe and effective application of this class of compounds.

Exploration of Unexplored Stereochemical Aspects and Their Implications in Diverse Research Fields

The presence of two stereocenters in 1-(pyridin-4-yl)butane-2,3-diol means it can exist as four distinct stereoisomers: the (2R,3R) and (2S,3S) enantiomeric pair (the anti or threo diastereomers), and the (2R,3S) and (2S,3R) enantiomeric pair (the syn or erythro diastereomers). A significant area for future research is the stereoselective synthesis of each of these isomers in high purity.

Isolating and studying the individual stereoisomers is crucial because stereochemistry often dictates biological activity and physical properties. Each of the four isomers could exhibit unique pharmacological profiles, binding affinities to protein targets, and metabolic pathways. In material science, the stereochemistry of the monomer unit can profoundly influence the properties of a resulting polymer, affecting its crystallinity, thermal stability, and mechanical strength. Furthermore, in asymmetric catalysis, enantiomerically pure diols can serve as chiral ligands for metal catalysts, where the specific stereoisomer determines the stereochemical outcome of the catalyzed reaction. A systematic investigation into the properties of each stereoisomer would unlock the full potential of this versatile molecule.

Table 4: Stereoisomers of 1-(pyridin-4-yl)butane-2,3-diol

Isomer Name Stereochemical Configuration Relationship
Isomer A (2R, 3R) Enantiomer of Isomer B
Isomer B (2S, 3S) Enantiomer of Isomer A
Isomer C (2R, 3S) Enantiomer of Isomer D
Isomer D (2S, 3R) Enantiomer of Isomer C

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis and derivatization of this compound is a critical future research direction. Traditional synthetic methods for pyridine derivatives can involve harsh reagents and generate significant waste. ijarsct.co.in

Future work should explore more sustainable synthetic routes. nih.gov This could include:

Biocatalysis: Using enzymes to perform stereoselective reactions, such as the reduction of a ketone precursor to form the chiral diol, under mild, aqueous conditions.

Microwave-Assisted Synthesis: Employing microwave irradiation to dramatically reduce reaction times and energy consumption, often leading to cleaner reactions with higher yields. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO₂.

Atom Economy: Designing one-pot or multicomponent reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. nih.gov

By developing and adopting these green chemistry approaches, the synthesis of this valuable compound can be made more efficient, cost-effective, and environmentally responsible. ejcmpr.com

Q & A

Basic Research Questions

Q. How can researchers synthesize 1-(pyridin-4-yl)butane-2,3-diol hydrochloride with high stereochemical purity?

  • Methodological Guidance :

  • Stereoselective Synthesis : Use asymmetric catalysis or chiral auxiliaries to control the configuration of the two chiral carbons in the butane-2,3-diol moiety. Evidence from ruthenium-catalyzed oxidation of diols suggests that catalyst choice (e.g., Ru(III) vs. Ru(VI)) influences intermediate formation (radicals vs. carbocations), which may affect stereochemistry .
  • Impurity Control : Monitor for common impurities like phosphonic acid derivatives (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) using HPLC with a validated method, as described in pharmaceutical impurity guidelines .

Q. What analytical techniques are most effective for characterizing the stereoisomers of this compound?

  • Methodological Guidance :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve (R,R), (S,S), and meso diastereomers. Reference standards for chiral diols, such as (R,R)-butane-2,3-diol, are critical for calibration .
  • NMR Spectroscopy : Use NOESY or J-based coupling analysis to confirm spatial arrangements of hydroxy groups. For example, vicinal coupling constants (J2,3) in diols can indicate relative stereochemistry .

Advanced Research Questions

Q. How do reaction mechanisms differ when oxidizing this compound under varying catalytic conditions?

  • Methodological Guidance :

  • Catalyst-Substrate Interactions : Ru(III) catalysts favor radical intermediates, while Ru(VI) promotes carbocation formation during diol oxidation. Design kinetic experiments (e.g., rate constant determination for catalyst regeneration) to elucidate pathway dominance .
  • Role of HCF (Hexacyanoferrate) : Investigate HCF’s redox behavior in catalyst regeneration via cyclic voltammetry or stopped-flow spectroscopy .

Q. How can researchers resolve contradictions in biological activity data for stereoisomers of this compound?

  • Methodological Guidance :

  • In Vivo vs. In Vitro Assays : Test individual stereoisomers in receptor-binding assays (e.g., pyridinyl group interactions with nicotinic receptors) and compare with metabolic stability studies. For example, (2R,3R)-butane-2,3-diol exhibits pheromone activity in beetles, suggesting stereospecific biological roles .
  • Data Normalization : Account for endogenous metabolites like (2R,3R)-butane-2,3-diol, which may interfere with activity measurements in mammalian systems .

Q. What strategies optimize formulation stability of the hydrochloride salt under physiological conditions?

  • Methodological Guidance :

  • pH-Dependent Solubility : Perform pH-solubility profiling (e.g., shake-flask method) to identify optimal buffering agents. The hydrochloride salt’s stability may degrade in alkaline media, requiring lyophilization or encapsulation .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity chambers (75% RH) to predict degradation pathways, referencing CoA (Certificate of Analysis) protocols for related hydrochlorides .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency across studies using this compound as a substrate?

  • Methodological Guidance :

  • Variable Control : Standardize reaction parameters (e.g., solvent polarity, temperature) that affect diol-catalyst complex formation. For example, Ru(VIII)-catalyzed oxidations are highly solvent-sensitive .
  • Isotopic Labeling : Use <sup>18</sup>O-labeled diols to track oxygen incorporation in products, clarifying mechanistic ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.